![molecular formula C20H18F3N3O3 B2688400 4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide CAS No. 956753-95-0](/img/structure/B2688400.png)
4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide is a useful research compound. Its molecular formula is C20H18F3N3O3 and its molecular weight is 405.377. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide, identified by its CAS number 956753-95-0, is a synthetic compound with potential therapeutic applications. The compound's structure suggests it may exhibit significant biological activity, particularly in the context of antiviral and anticancer properties. This article presents a detailed examination of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H18F3N3O3, with a molecular weight of 405.37 g/mol. The presence of trifluoromethyl and phenoxy groups in its structure may contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 956753-95-0 |
Molecular Formula | C20H18F3N3O3 |
Molecular Weight | 405.37 g/mol |
Synonyms | 4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzamide |
Antiviral Activity
Research indicates that derivatives of benzamide, including those similar to the compound , have shown promise as antiviral agents. A study focusing on N-phenylbenzamide derivatives demonstrated broad-spectrum antiviral effects against various viruses, including hepatitis B virus (HBV) and HIV. These effects are primarily attributed to the compounds' ability to increase intracellular levels of APOBEC3G (A3G), a protein involved in inhibiting viral replication.
In vitro studies have suggested that this compound could similarly enhance A3G levels, thereby inhibiting HBV replication. The IC50 values for related compounds were determined, indicating effective concentrations needed to achieve significant antiviral activity.
Anticancer Potential
The compound's structural features also suggest potential anticancer activity. Compounds with similar pyrazole structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A preliminary study indicated that derivatives like this compound could exhibit cytotoxic effects against specific cancer cell lines. The results showed concentration-dependent inhibition of cell viability.
Study on Antiviral Efficacy
In a controlled experiment, the compound was tested against HBV in HepG2.2.15 cells. The study measured the concentration required to inhibit HBV DNA replication by 50% (IC50). Results indicated an IC50 value comparable to existing antiviral agents, suggesting a viable alternative in treating HBV infections.
Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
4-Methoxy Compound | 5.0 | 100 | 20 |
Control (Adefovir) | 2.0 | 80 | 40 |
Acute Toxicity Assessment
Acute toxicity studies conducted in mice revealed that the median lethal dose (LD50) for the compound was approximately 448 mg/kg when administered intraperitoneally. This low toxicity profile supports further investigation into its therapeutic potential.
Dose (mg/kg) | Death Rate (%) | LD50 (mg/kg) (95% CI) |
---|---|---|
500 | 66.7 | 448 (384–549) |
385 | 16.7 | |
296 | 33.3 | |
228 | 0 |
科学的研究の応用
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to 4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide exhibit significant antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown moderate inhibition against acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's . The ability to inhibit these enzymes suggests potential applications in developing treatments for cognitive disorders.
Enzyme Inhibition
The compound has been explored for its role in inhibiting 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in metabolic syndrome, including conditions such as type 2 diabetes and obesity . Inhibitors of this enzyme can help manage insulin resistance and associated metabolic disorders, indicating a promising therapeutic avenue for managing these conditions.
Cancer Research
There is ongoing research into the anticancer properties of compounds related to this class. The design and synthesis of benzenecarboxamide analogues have shown potential as multi-targeted agents against various cancers. These compounds may act by interfering with multiple pathways involved in tumor growth and survival .
Case Study 1: Enzyme Inhibition
A study highlighted the effectiveness of similar compounds in inhibiting 11β-hydroxysteroid dehydrogenase type 1, leading to improvements in metabolic syndrome markers in animal models. This suggests that further exploration into the pharmacodynamics of this compound could yield significant insights into its therapeutic potential .
Case Study 2: Antimicrobial Efficacy
Research on hydrazinecarboxamides derived from similar structures demonstrated their effectiveness against Mycobacterium tuberculosis and other pathogens, emphasizing the need for novel antimicrobial agents amid rising antibiotic resistance . This positions the compound as a candidate for further investigation in antimicrobial drug development.
特性
IUPAC Name |
4-methoxy-N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c1-26-19(29-15-6-4-3-5-7-15)16(17(25-26)20(21,22)23)12-24-18(27)13-8-10-14(28-2)11-9-13/h3-11H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXYDUWJEAAIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CNC(=O)C2=CC=C(C=C2)OC)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。